1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole
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Overview
Description
1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H9ClN2S and its molecular weight is 212.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Biochemical Pathways:
The compound’s downstream effects could involve various biochemical pathways. For instance:
- Thiophenes, including our compound, have been reported as anti-inflammatory agents . They may modulate cytokines, inhibit cyclooxygenases (COX), or interfere with NF-κB signaling pathways. Thiophenes can scavenge free radicals and protect cells from oxidative stress. Some thiophenes exhibit antimicrobial activity . Our compound might disrupt microbial membranes or interfere with essential cellular processes.
Action Environment:
Environmental factors play a crucial role in drug efficacy and stability:
- Thiophenes can be sensitive to pH changes, affecting their ionization state and solubility. Exposure to light may degrade the compound. Stability could be influenced by temperature fluctuations.
Its diverse effects underscore the importance of understanding the intricacies of thiophene-based compounds in drug development . 🌟
Biochemical Analysis
Biochemical Properties
1-(chloromethyl)-5-methyl-3-(thiophen-3-yl)-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiophene derivatives are known to inhibit kinases, which are enzymes that play a crucial role in cell signaling pathways . The interaction between this compound and these enzymes can lead to the modulation of various biochemical pathways, affecting cellular functions and processes.
Cellular Effects
The effects of this compound on cells are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that thiophene derivatives can act as anti-inflammatory agents by modulating the expression of inflammatory cytokines . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, thiophene derivatives are known to inhibit the activity of kinases, which are essential for the phosphorylation of proteins involved in cell signaling . By inhibiting these enzymes, this compound can disrupt cell signaling pathways, leading to changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with metabolic enzymes, influencing the levels of metabolites within the cell . For instance, thiophene derivatives can inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, this compound can affect the metabolic flux by altering the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . For example, thiophene derivatives can be transported into cells via specific transporters, where they can exert their biological effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, thiophene derivatives can accumulate in the nucleus, where they can modulate gene expression by interacting with transcription factors and other nuclear proteins.
Properties
IUPAC Name |
1-(chloromethyl)-5-methyl-3-thiophen-3-ylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-7-4-9(11-12(7)6-10)8-2-3-13-5-8/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFDBPQHSANSLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCl)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.